molecular formula C10H12O4 B1360183 Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate CAS No. 68758-68-9

Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate

Cat. No. B1360183
CAS RN: 68758-68-9
M. Wt: 196.2 g/mol
InChI Key: VLOUFSKXRCPIQR-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxyphenyl)acetate, also known as ethyl (4-hydroxyphenyl)acetate, is a chemical compound with the molecular formula C10H12O312. It has a molecular weight of 180.212. The compound is typically stored at room temperature1.



Synthesis Analysis

The synthesis of Ethyl 2-(4-hydroxyphenyl)acetate is not explicitly mentioned in the search results. However, it’s worth noting that the compound could potentially be synthesized from precursors such as 4-Hydroxyphenyl2 and Ethanol2.



Molecular Structure Analysis

The InChI code for Ethyl 2-(4-hydroxyphenyl)acetate is 1S/C10H12O3/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H31. This code provides a specific representation of the molecule’s structure.



Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 2-(4-hydroxyphenyl)acetate are not detailed in the search results.



Physical And Chemical Properties Analysis

Ethyl 2-(4-hydroxyphenyl)acetate is a crystal, lump, or liquid with a color ranging from very pale yellow to brown1. It has a density of 1.1±0.1 g/cm32, a boiling point of 290.8±15.0 °C at 760 mmHg2, and a melting point of 36-38°C2. The compound has a flash point of 122.7±13.2 °C2.


Scientific Research Applications

  • Field : Natural Product Chemistry

    • Application : The compound (−)(E)-N-[2(S)-Hydroxy-2-(4-hydroxyphenyl)ethyl]ferulamide, a natural product isolated from Croton Pullei, has been studied .
    • Method : Computational simulations were performed using theoretical calculations at DFT level to predict Infrared (IR) and Nuclear Magnetic Resonance (NMR) data .
    • Results : The theoretical results were compared with the experimental data through linear regression to define the most probable structure .
  • Field : Coordination Chemistry

    • Application : Two new Cobalt(II) complexes have been synthesized from a novel ligand, 2-[(E)-(3-acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid .
    • Method : These compounds were characterized based on their powder X-Ray Diffraction, UV–Vis, IR, NMR, elemental analysis and MS spectral data .
    • Results : The ligand displayed moderate antibacterial activity against several bacterial strains. The cobalt(II) complexes showed varying degrees of antibacterial activity .
  • Field : Organic Chemistry

    • Application : Ethyl 4-(4-Hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is used in the preparation of 3,5-diaryl-6-carbethoxycyclohexanones, efficient synthons in building spiro compounds .
  • Field : Organic Synthesis

    • Application : Ethyl 2-Hydroxyphenylacetate is a useful synthetic intermediate for the preparation of novel anti-inflammatory agents .
  • Field : Pharmaceutical Intermediate

    • Application : 2-Hydroxyphenylacetate can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development processes and chemical production processes .
  • Field : Organic Synthesis

    • Application : Ethyl 2-Hydroxyphenylacetate is a useful synthetic intermediate for the preparation of novel anti-inflammatory agents .
  • Field : Pharmaceutical Intermediate

    • Application : 2-Hydroxyphenylacetate can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development processes and chemical production processes .

Future Directions

The future directions for the use and study of Ethyl 2-(4-hydroxyphenyl)acetate are not specified in the search results. However, given its properties, it could potentially be used in various chemical and pharmaceutical applications.


properties

IUPAC Name

ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOUFSKXRCPIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00887494
Record name Benzeneacetic acid, .alpha.,4-dihydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00887494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate

CAS RN

68758-68-9
Record name Ethyl α,4-dihydroxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68758-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, alpha,4-dihydroxy-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068758689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, .alpha.,4-dihydroxy-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, .alpha.,4-dihydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00887494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5 g of 4-hydroxymandelic acid and 1.28 g of p-toluenesulfonic acid in 200 ml of ethanol is heated at 50° C. for 4 hours. The mixture is poured into saturated aqueous NaHCO3 solution, and a white precipitate is formed. The mixture is diluted with water until the precipitate disintegrates, and then is extracted with diethyl ether. The organic phases are dried over sodium sulfate. Filtration and evaporation of the solvent give ethyl 4-hydroxymandelate (4.2 g, 82%) as a pale yellowish solid.
Quantity
5 g
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reactant
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1.28 g
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reactant
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200 mL
Type
solvent
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
W Zhang, W Wang, J Wang, G Shen… - Applied and …, 2021 - Am Soc Microbiol
Lignin is a complex natural organic polymer and is one of the primary components of lignocellulose. The efficient utilization of lignocellulose is limited because it is difficult to degrade …
Number of citations: 10 journals.asm.org
BM Sahoo, BK Banik - Current Organocatalysis, 2019 - ingentaconnect.com
Background: Catalyst speeds up any chemical reaction without changing the point of the equilibrium. Catalysis process plays a key role in organic synthesis to produce new organic …
Number of citations: 5 www.ingentaconnect.com
BK Banik, BM Sahoo, A Tiwari, V Tiwari… - … : A Green Tool for …, 2022 - researchgate.net
The treatment of various pathological conditions in human beings involves the use of safe and efficacious drug substances. But there are different complications associated with the …
Number of citations: 3 www.researchgate.net
B Krishna Banik, BM Sahoo, A Tiwari… - Physical Sciences …, 2022 - degruyter.com
The treatment of various pathological conditions in human beings involves the use of safe and efficacious drug substances. But …
Number of citations: 2 www.degruyter.com
BK Banik, B Banerjee - 2022 - books.google.com
Organocatalysis are an important tool for greener catalytic processes due to the lack of precious metals used. This book explores different organocatalysts and their use in synthesis. …
Number of citations: 4 books.google.com
H Li, J Gao, W Chen, C Qian, Y Wang… - Food Science & …, 2022 - Wiley Online Library
Lactic acid bacteria (LAB) play a crucial role in the development of the taste, texture, and aroma of traditional fermented milk products. Five LABs from Kazakh traditionally prepared …
Number of citations: 4 onlinelibrary.wiley.com

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